7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-4-20-14-13(18-19-20)15(17-9-16-14)21-8-12-7-10(2)5-6-11(12)3/h5-7,9H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXOCZROJCUIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=C(C=CC(=C3)C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylbenzyl chloride with thiourea can yield the corresponding thioether, which is then subjected to cyclization with ethyl hydrazinecarboxylate and formamide to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with an amine can introduce an amino group at a specific position on the ring .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : This compound has shown higher cytotoxicity compared to established chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound in cancer therapy .
- Mechanism of Action : The biological activity may be attributed to its ability to inhibit key kinases involved in cancer cell signaling pathways. This inhibition disrupts cell proliferation and induces apoptosis in malignant cells.
Antimicrobial Activity
In addition to its anticancer properties, 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may affect biofilm formation and exhibit bactericidal effects .
Antioxidant Properties
The compound also exhibits antioxidant properties , which are beneficial in reducing oxidative stress within cells. This activity is crucial for protecting normal cells from damage during cancer treatment and may enhance the therapeutic index of concurrent therapies .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Cytotoxicity : A comparative analysis involving 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine against various cancer cell lines revealed IC50 values significantly lower than those of traditional chemotherapeutics .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth at low concentrations .
Mechanism of Action
The mechanism of action of 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[4,5-d]pyrimidine core is highly versatile, with substitutions at the 3- and 7-positions being critical for modulating activity. Key structural analogs include:
Key Observations :
- 7-Position : The (2,5-dimethylbenzyl)thio group introduces a lipophilic, electron-rich moiety, contrasting with polar groups like piperazinyl or chloro. This substitution is hypothesized to enhance membrane permeability and interaction with hydrophobic binding pockets .
Antiviral and Anticancer Activity
- 7-Amino-2-aryl-2H-triazolo[4,5-d]pyrimidines (8-azaadenines): Exhibited antiviral activity against herpes viruses at >4 µg/mL but required higher concentrations (>20 µg/mL) for antineoplastic effects in CCRF-HSB-2 and KB cells .
- Glycoside Derivatives : Triazolo[4,5-d]pyrimidines with glycoside moieties demonstrated apoptotic antitumor activity against MCF-7, HEP-2, and HCT-116 cell lines, with IC₅₀ values in the low micromolar range .
- Vipadenant: As an adenosine receptor antagonist, it highlights the scaffold’s utility in CNS-targeted therapies, though the target compound’s thioether group may redirect activity toward non-CNS targets .
Receptor Affinity and Selectivity
- Cannabinoid Receptor Affinity: Derivatives with piperazinyl or benzoxazolylthio groups (e.g., compounds 9b–9e) showed selectivity for the type-2 cannabinoid receptor, suggesting that the 7-position’s electronic profile dictates receptor engagement .
Biological Activity
7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 1058238-94-0) is a synthetic compound belonging to the class of triazolo-pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is , with a molecular weight of 299.4 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1058238-94-0 |
| Molecular Formula | C₁₅H₁₇N₅S |
| Molecular Weight | 299.4 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against various ESKAPE pathogens, which are known for their resistance to antibiotics. The structure–activity relationship (SAR) studies suggest that the presence of the triazole moiety is vital for enhancing antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
In the context of cancer research, derivatives of triazolo[4,5-d]pyrimidines have shown promise as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Compound 27 from a related series exhibited an IC50 value of 0.564 μM against LSD1, indicating potent inhibitory activity. This suggests that similar compounds may possess anticancer properties by modulating key enzymatic pathways involved in tumor growth and metastasis .
Study on Antimicrobial Efficacy
A study focused on the antimicrobial activity of triazolo-pyrimidine derivatives found that certain compounds exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains significantly impacted the bioactivity profiles of these compounds. For instance, compounds with electron-donating groups displayed enhanced activity compared to their counterparts lacking such groups .
Investigation of Anticancer Activity
Another investigation revealed that triazolo-pyrimidine derivatives could inhibit cell migration and proliferation in cancer cell lines. The study highlighted the importance of specific substituents on the pyrimidine ring in determining the overall anticancer activity. Researchers noted that certain structural modifications led to increased selectivity towards cancer cells while sparing normal cells .
Q & A
Q. What are the key steps in synthesizing 7-((2,5-dimethylbenzyl)thio)-3-ethyl-triazolopyrimidine, and how do reaction conditions impact yield?
The synthesis typically involves:
- Core Formation : Cyclization of precursors like substituted hydrazines and pyrimidine derivatives under reflux conditions (e.g., in DMF at 80–100°C for 6–12 hours) .
- Thioether Incorporation : Reaction of the core with 2,5-dimethylbenzyl thiol using coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .
- Ethyl Group Introduction : Alkylation with ethyl bromide in the presence of a base (e.g., K₂CO₃) . Critical Factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly affect purity (≥95% by HPLC) and yield (50–70%). Side reactions, such as over-alkylation, are mitigated by stepwise addition of alkylating agents .
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at N3, thioether linkage at C7). Aromatic protons from the dimethylbenzyl group appear as distinct multiplets at δ 6.8–7.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 384.12) .
- XRD : Single-crystal X-ray diffraction provides bond angles and dihedral angles of the triazolopyrimidine core, critical for SAR studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl group) influence biological activity?
Comparative studies of analogs reveal:
| Substituent | Position | Activity (IC₅₀, μM) | Target |
|---|---|---|---|
| 2,5-Dimethyl | Benzyl | 0.45 ± 0.02 | PDE5 |
| 2-Chloro | Benzyl | 1.20 ± 0.10 | PDE5 |
| 4-Fluoro | Benzyl | 0.89 ± 0.05 | PDE5 |
| Key Insight : Electron-donating groups (e.g., methyl) enhance target binding via hydrophobic interactions, while halogens (Cl, F) improve metabolic stability but reduce solubility . |
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
- Assay Standardization : Use identical buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM Mg²⁺) and enzyme sources (recombinant vs. tissue-extracted) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., sildenafil for PDE5) to calibrate activity thresholds .
- Dose-Response Curves : Perform 8-point assays (0.1–100 μM) to calculate precise IC₅₀ values and assess non-specific binding .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., PDE5) to identify critical hydrogen bonds and π-π stacking interactions .
- ADMET Prediction : Tools like SwissADME predict logP (2.8) and bioavailability (70%), highlighting the need for solubilizing groups (e.g., PEG linkers) to improve absorption .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating antitumor potential?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
- Apoptosis : Flow cytometry using Annexin V/PI staining to quantify early/late apoptotic cells .
- Target Validation : Western blot for caspase-3 cleavage or PARP inhibition .
Q. How should researchers design SAR studies for triazolopyrimidine derivatives?
- Variable Substituents : Systematically alter the benzyl thioether (e.g., 2,5-dimethyl vs. 3-trifluoromethyl) and N3 groups (ethyl vs. propyl) .
- Activity Mapping : Correlate structural features (e.g., logD, polar surface area) with bioactivity using multivariate regression .
Data Interpretation Challenges
Q. Why might in vivo efficacy data conflict with in vitro results?
- Metabolic Instability : Rapid hepatic clearance (t₁/₂ < 1 hour in rodents) may reduce bioavailability despite potent in vitro activity .
- Tissue Penetration : Poor blood-brain barrier crossing limits CNS target engagement . Solution : Introduce prodrug strategies (e.g., esterification of the ethyl group) to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
